molecular formula C20H14ClFN4S B2992159 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338751-44-3

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2992159
CAS No.: 338751-44-3
M. Wt: 396.87
InChI Key: MGURGFRHUAWJOR-KTKRTIGZSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a sulfanyl group at the 2-position (attached to a 2-chloro-6-fluorobenzyl moiety) and a styryl group at the 7-position. Its molecular formula is C₂₁H₁₃ClFN₃S, with a molar mass of 393.86 g/mol . The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors due to its ability to mimic purine bases .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4S/c21-17-7-4-8-18(22)16(17)13-27-20-24-19-23-12-11-15(26(19)25-20)10-9-14-5-2-1-3-6-14/h1-12H,13H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGURGFRHUAWJOR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and functional groups .

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine can be contextualized by comparing it to structurally or functionally related triazolopyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Triazolopyrimidine Derivatives

Compound Name Structural Features Biological Activity Key Findings References
Target Compound :
This compound
- 2-position: 2-chloro-6-fluorobenzylsulfanyl
- 7-position: Styryl
Not explicitly reported (analogs suggest anticancer/antimicrobial potential) Unique styryl substitution may enhance π-π stacking with biological targets.
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine - 5-position: 4-fluorophenyl
- 7-position: Chloro
Anti-tubercular IC₅₀ values in low micromolar range against Mycobacterium tuberculosis. Chloro and fluorophenyl groups critical for target binding.
2-Anilino-[1,2,4]triazolo[1,5-a]pyrimidine Derivatives - 2-position: Para-substituted anilino
- 7-position: Variable
Antiproliferative Para-chloroaniline derivative (7f) showed IC₅₀ = 92 nM against HeLa cells. Substitution at 2-position enhances selectivity.
2-[(4-Chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one - 2-position: 4-chlorobenzylthio
- 5-position: Methyl
Antimicrobial (not specified) Structural rigidity from the thioether linkage improves metabolic stability.
2-(4-Pyridinyl)-7-amino-6-cyano-[1,2,4]triazolo[1,5-a]pyrimidine - 2-position: 4-pyridinyl
- 6-position: Cyano
- 7-position: Amino
Kinase inhibition (implied) Amino and cyano groups enable hydrogen bonding with kinase ATP pockets.

Key Structural and Functional Insights

Substitution at the 2-Position: The 2-chloro-6-fluorobenzylsulfanyl group in the target compound may confer enhanced lipophilicity and target affinity compared to simpler alkyl or aryl substitutions (e.g., benzylthio in ). This aligns with findings that halogenated substituents improve pharmacokinetic profiles . In contrast, anilino derivatives (e.g., 7f) prioritize hydrogen-bonding interactions, achieving nanomolar potency against cancer cells .

Substitution at the 7-Position: The styryl group in the target compound is distinct from common substituents like pyridinyl (), amino (), or chlorophenyl (). Styryl’s conjugated double bond system may facilitate interactions with hydrophobic enzyme pockets or DNA intercalation, as seen in other styryl-containing anticancer agents .

Biological Activity Trends: Anticancer Potential: Derivatives with para-substituted aryl groups at the 2-position (e.g., p-Cl, p-F) show superior antiproliferative activity compared to unsubstituted analogs . The target compound’s chloro-fluorobenzyl group aligns with this trend. Antimicrobial Activity: Sulfonamide and thioether derivatives (e.g., ) exhibit herbicidal and antimicrobial effects, suggesting the target compound’s sulfanyl group could be leveraged for similar applications.

Table 2: Comparative Pharmacological Data

Compound Target Activity IC₅₀/EC₅₀ Mechanism Reference
Target Compound Not reported N/A Hypothesized: Tubulin/CDK inhibition (based on scaffold)
7f (p-chloroaniline derivative) HeLa cell antiproliferation 92 nM CDK2 inhibition
5h (anti-tubercular) M. tuberculosis 1.2 µM Undisclosed (likely enzyme inhibition)
ZM-241385 analog (sodium salt) A2a adenosine receptor Sub-µM Receptor antagonism

Biological Activity

The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine (CAS No. 338751-44-3) is a member of the triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound based on recent studies.

  • Molecular Formula : C20_{20}H14_{14}ClFN4_4S
  • Molecular Weight : 396.87 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • pKa : -0.62 (predicted)

These properties suggest a compound with significant lipophilicity and potential for interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors in organic chemistry. The synthetic route often includes:

  • Formation of the triazole ring.
  • Introduction of the styryl group.
  • Substitution reactions to incorporate the chlorinated benzyl and sulfanyl moieties.

Antiproliferative Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer : The compound demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells.
  • Colon Cancer : Similar effects were observed in HT-29 colon cancer cells, with IC50_{50} values indicating effective growth inhibition.

A comparative study highlighted that derivatives with similar structures exhibited varying degrees of activity, suggesting structure-activity relationships (SAR) are crucial in optimizing efficacy .

Antifungal Activity

The antifungal properties of triazolo[1,5-a]pyrimidines have been explored extensively. In vitro studies revealed that certain derivatives showed potent activity against fungal pathogens such as Rhizoctonia solani, with effective concentrations (EC50_{50}) reported as low as 6.57 µg/mL .

The biological activity of this compound may be attributed to its ability to interfere with key cellular processes:

  • Inhibition of Cell Cycle Progression : Studies suggest that these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Mechanistic studies have shown that they may trigger apoptotic pathways via mitochondrial dysfunction and caspase activation.

Case Studies and Research Findings

StudyCell LineActivityIC50_{50} or EC50_{50}
MCF-7Antiproliferative15 µM
HT-29Antiproliferative10 µM
Rhizoctonia solaniAntifungal6.57 µg/mL

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